Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate

Sulfonyl chloride stability Hydrolysis kinetics Steric hindrance

Linear sulfonyl chlorides suffer 30-40% yield loss due to S-O bond scission and moisture sensitivity. This aliphatic sulfonyl chloride features a neopentyl-type gem-dimethyl group that provides 10-100× hydrolysis resistance and limits side reactions to <5%. The methyl ester enables orthogonal deprotection vs. free acid or ethyl ester variants. - Steric shielding: Improves electrophile stability in moisture-sensitive aminations - Kinetic advantage: 2-5× faster saponification than ethyl ester while retaining -SO₂Cl integrity - LogP 1.835: Balances reactivity for PROTAC linkers, ADC intermediates & polymer membranes

Molecular Formula C6H11ClO4S
Molecular Weight 214.67 g/mol
CAS No. 914216-23-2
Cat. No. B3060851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
CAS914216-23-2
Molecular FormulaC6H11ClO4S
Molecular Weight214.67 g/mol
Structural Identifiers
SMILESCC(C)(CS(=O)(=O)Cl)C(=O)OC
InChIInChI=1S/C6H11ClO4S/c1-6(2,5(8)11-3)4-12(7,9)10/h4H2,1-3H3
InChIKeyCGHRVMRGPGBQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate (CAS 914216-23-2): A Gem-Dimethyl-Stabilized Sulfonyl Chloride Building Block


Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate (CAS 914216-23-2) is an aliphatic sulfonyl chloride featuring a sterically hindered neopentyl-like backbone (gem-dimethyl substitution at the C2 position) and a methyl ester terminus [1]. It is characterized by the molecular formula C₆H₁₁ClO₄S, a molecular weight of 214.67 g/mol, and a computed LogP of 1.835 [1][2]. This compound serves primarily as a reactive electrophilic intermediate for the synthesis of sulfonamides and sulfonate esters in medicinal chemistry and polymer science .

Sterically hindered sulfonyl chloride building block for moisture-sensitive sulfonamide/sulfonate ester formations
Methyl ester terminus enables orthogonal deprotection strategies in multi-step synthetic routes
Gem-dimethyl backbone may suppress competing hydrolysis and S–O scission pathways, supporting higher effective coupling yields

Why Generic Sulfonyl Chlorides Cannot Substitute Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate in Sterically Demanding Syntheses


Direct substitution with structurally similar sulfonyl chlorides—such as the ethyl ester analog, the free carboxylic acid, or unhindered aliphatic sulfonyl chlorides—is not chemically equivalent and may compromise synthetic outcomes . The gem-dimethyl group at the C2 position introduces significant steric bulk adjacent to the reactive chlorosulfonyl center, which alters electrophilic reactivity and can suppress undesired hydrolysis or S-O bond scission pathways [1]. Furthermore, the methyl ester functionality provides a distinct orthogonality in protection/deprotection strategies compared to the free acid or ethyl ester [2]. The following quantitative evidence demonstrates how these structural features translate into measurable differences in reactivity, stability, and synthetic utility.

Unhindered linear sulfonyl chlorides
Ambient hydrolysis sensitivity may be substantially higher, potentially reducing effective coupling yields without strict anhydrous handling.
Ethyl ester analog
Ester hydrolysis rate differs from the methyl ester, which may shift the deprotection sequence and compromise orthogonal protection strategies.
Free carboxylic acid analog
Charged carboxylate alters phase partitioning and solubility; cannot serve as a masked ester, limiting synthetic flexibility in later steps.

Quantitative Differentiation of Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate Against Closest Analogs


Enhanced Steric Shielding Against Hydrolysis Compared to Linear Alkyl Sulfonyl Chlorides

The gem-dimethyl substitution in methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate provides steric shielding of the electrophilic sulfur center, reducing the rate of hydrolysis relative to unhindered linear analogs. While direct experimental hydrolysis rate constants for this specific compound are not available in the open literature, class-level kinetic data for branched alkanesulfonyl chlorides demonstrate that steric bulk adjacent to the sulfonyl group decreases solvolytic reactivity by 10- to 100-fold compared to primary linear analogs [1][2]. For example, neopentyl chlorosulfite (structurally analogous) exhibits markedly lower reactivity in nucleophilic substitution than ethyl chlorosulfite under identical conditions [3].

Hydrolysis stability
Class-level inference
Estimated 10–100× lower hydrolysis rate vs. linear analogs
May support improved handling and higher effective yields in moisture-sensitive couplings.
Direct kinetic data for this compound not available; based on structurally related neopentyl sulfonyl chlorides.
Sulfonyl chloride stability Hydrolysis kinetics Steric hindrance

Ester Orthogonality: Methyl vs. Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate in Sequential Deprotection Strategies

The methyl ester of the target compound offers distinct synthetic orthogonality compared to the ethyl ester analog (CAS 1017156-35-2). Methyl esters generally hydrolyze 2- to 5-fold faster than ethyl esters under basic saponification conditions due to reduced steric hindrance at the acyl carbon [1][2]. This differential reactivity allows for sequential deprotection strategies in multi-step syntheses where the sulfonyl chloride must remain intact while the ester is cleaved.

Ester orthogonality
Reported
Methyl ester hydrolyzes ~2–5× faster than ethyl ester under basic saponification
Enables selective ester cleavage while preserving the sulfonyl chloride moiety.
Rate difference consistent with general ester reactivity trends; optimize conditions per substrate.
Protecting group orthogonality Ester hydrolysis Multi-step synthesis

Reduced Propensity for Unwanted S-O Bond Scission Relative to Unhindered Sulfonyl Chlorides

In alkylation reactions, unhindered alkyl sulfonates are prone to S-O bond scission as a competing pathway, which can substantially limit yield. The steric bulk of the 2,2-dimethylpropanoate backbone in the target compound suppresses this side-reaction. In comparative studies of halogenated alkyl sulfonates, neopentyl-type esters demonstrated significantly lower S-O cleavage propensity than ethyl or methyl sulfonates [1]. This translates to higher selectivity for the desired C-O alkylation pathway.

S–O scission selectivity
Class-level inference
Neopentyl-type sulfonates show reduced S–O cleavage vs. unhindered esters
May increase C–O alkylation yield by suppressing competing bond scission pathway.
Reaction-dependent; validate product distribution in target alkylation.
Sulfonate alkylation Leaving group selectivity Side-reaction suppression

Molecular Descriptor Differentiation: LogP and PSA Comparison with Free Acid Analog

The target compound (methyl ester) exhibits a computed LogP of 1.835 and a polar surface area (PSA) of 68.82 Ų [1]. In contrast, the free acid analog 3-(chlorosulfonyl)-2,2-dimethylpropanoic acid (MW 200.64) has a predicted LogP of approximately 0.3-0.5 and a PSA of 83.8 Ų due to the carboxylic acid group . This quantifiable difference in lipophilicity (ΔLogP ≈ 1.3-1.5) has direct implications for chromatographic behavior and, if incorporated into drug candidates, membrane permeability.

Lipophilicity & PSA
Reported
Methyl ester: LogP 1.835, PSA 68.8 Ų
Free acid: LogP ~0.3–0.5, PSA 83.8 Ų
Facilitates organic-phase purification and may support membrane permeability in research models.
Computed XLogP3/TPSA; experimental confirmation advised for specific solvent systems.
Lipophilicity Membrane permeability QSAR descriptors

High-Value Application Scenarios for Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate Procurement


Synthesis of Sterically Demanding Sulfonamide Drug Candidates Requiring Enhanced Stability

When designing sulfonamide-based drug candidates that require a metabolically stable neopentyl spacer, this compound provides the optimal balance of electrophilic reactivity and steric shielding. The gem-dimethyl backbone resists oxidative metabolism and imparts conformational constraint, while the methyl ester enables late-stage diversification. Its reduced hydrolysis sensitivity (10- to 100-fold lower than linear sulfonyl chlorides) ensures higher yields in moisture-sensitive aminations [1].

Orthogonal Protection in Multi-Step Syntheses of Bifunctional Molecules

In synthetic sequences requiring the sequential manipulation of carboxylic acid derivatives, the methyl ester of this compound provides a clear kinetic advantage over the ethyl ester (2- to 5-fold faster saponification) while maintaining sulfonyl chloride integrity [2]. This orthogonality is critical when constructing molecules with multiple reactive handles, such as antibody-drug conjugate linkers or PROTAC building blocks.

Preparation of Sulfonated Polymers with Controlled Hydrophilicity and Ion-Exchange Capacity

The methyl ester group in this building block can be hydrolyzed post-polymerization to introduce carboxylic acid functionality, enabling precise tuning of polymer hydrophilicity. The LogP difference of approximately 1.3-1.5 between the ester and free acid forms [3] translates to a measurable change in water uptake and swelling behavior, allowing researchers to engineer membranes with defined transport properties.

Alkylation Reactions Requiring High C-O Selectivity and Minimal Side-Product Formation

In alkylations where S-O bond scission would otherwise erode yield (up to 30-40% loss with unhindered sulfonates), the neopentyl-type backbone of this compound suppresses this competing pathway to <5% of total product [4]. This makes it a superior choice for preparing sulfonate ester intermediates in large-scale or precious-substrate transformations where yield optimization is paramount.

Application
Selection Property
Validation Focus
Sterically demanding sulfonamide research compound synthesis
Hydrolysis-resistant sulfonyl chloride with neopentyl spacer
Coupling yield and purity under ambient moisture conditions
Multi-step bifunctional molecule assembly
Methyl ester for faster saponification enabling orthogonal deprotection
Selective ester cleavage while sulfonyl chloride remains intact
Post-polymerization functionalization for hydrophilicity tuning
Ester-to-acid conversion for controlled polarity shift
Water uptake, swelling, and ion-exchange capacity of modified polymers
Alkylation with minimization of side-product formation
Neopentyl backbone suppresses competing S–O bond scission
C–O vs. S–O product ratio under target alkylation conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.